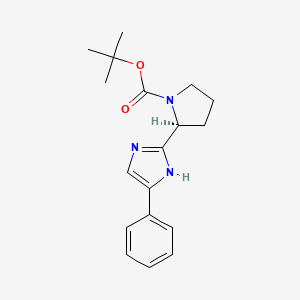

tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13835670

Molecular Formula: C18H23N3O2

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H23N3O2 |

|---|---|

| Molecular Weight | 313.4 g/mol |

| IUPAC Name | tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-11-7-10-15(21)16-19-12-14(20-16)13-8-5-4-6-9-13/h4-6,8-9,12,15H,7,10-11H2,1-3H3,(H,19,20)/t15-/m0/s1 |

| Standard InChI Key | HWFTXTHMZXBTKL-HNNXBMFYSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=CC=C3 |

| SMILES | CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC=CC=C3 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, reflects its stereochemistry at the C2 position of the pyrrolidine ring. Key structural attributes include:

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₂ |

| Molecular Weight | 313.39 g/mol |

| CAS Registry Number | 1252037-59-4 |

| Purity (HPLC) | ≥99.63% |

The Boc group at the pyrrolidine nitrogen enhances solubility in organic solvents and stabilizes the amine during synthetic transformations .

Stereochemical Configuration

The (2S) configuration ensures enantioselectivity in downstream applications, such as receptor binding or enzyme inhibition. X-ray crystallography of analogous compounds reveals a twisted envelope conformation in the pyrrolidine ring, with dihedral angles of ~78–87° between substituents . This geometry influences intermolecular interactions in crystal packing and biological activity .

Synthetic Routes and Optimization

Key Synthetic Strategies

Synthesis typically involves multi-step sequences leveraging cross-coupling, cyclization, and protection/deprotection chemistry:

Palladium-Catalyzed Coupling

A Suzuki-Miyaura coupling introduces the phenyl group to pre-functionalized imidazole intermediates. For example, bromophenyl analogs are synthesized using PdCl₂(dppf)₂, arylboronic acids, and K₂CO₃ in dimethoxyethane (DME)/H₂O . Adapting this method for phenyl substitution would require phenylboronic acid as the coupling partner.

Example Protocol

-

React tert-butyl (2S)-2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate with phenylboronic acid under Pd catalysis.

-

Purify via flash chromatography (EtOAc/hexane) to isolate the phenyl-substituted product .

Cyclocondensation

Imidazole rings are constructed via cyclocondensation of α-amino ketones with aldehydes. For instance, reaction of Boc-protected pyrrolidine-2-carboxaldehyde with aniline derivatives under acidic conditions yields the imidazole core .

Chiral Resolution

The (2S) configuration is preserved using chiral auxiliaries or asymmetric catalysis. Supercritical fluid chromatography (SFC) on Chiralcel columns resolves enantiomers with >99% ee .

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Appearance | Off-white to yellow solid | |

| Melting Point | Not reported (predicted: 160–180°C) | – |

| Solubility | DMSO, DMF, CH₂Cl₂ | |

| Storage Conditions | 2–8°C, protected from light |

The Boc group’s lipophilicity (logP ≈ 3.2) facilitates membrane permeability in bioactive analogs .

Applications in Drug Discovery

Neurological Targets

Pyrrolidine-imidazole hybrids exhibit affinity for ionotropic glutamate receptors (iGluRs), particularly NMDA subtypes. For example, tert-butyl (2S)-2-[5-(4-bromophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate shows IC₅₀ = 200 nM at GluN1/GluN2A receptors . The phenyl variant may similarly modulate neurotransmission pathways.

Metabolic Disorders

Radicamine analogs derived from Boc-protected pyrrolidines inhibit α-glucosidase (IC₅₀ ~1 μM), a target for type 2 diabetes . The phenyl group’s π-stacking interactions with enzyme active sites enhance potency .

Antimicrobial Activity

Anthraquinone-conjugated pyrrolidine carboxamides demonstrate broad-spectrum antibacterial effects (MIC = 2–8 μg/mL) . Functionalization at the imidazole 5-position (e.g., phenyl) optimizes pharmacokinetics .

Comparative Analysis with Bromophenyl Analogs

Bromophenyl derivatives exhibit higher halogen-bonding potential, favoring protein-ligand interactions .

Challenges and Future Directions

-

Stereochemical Stability: Epimerization at C2 under acidic/basic conditions necessitates mild deprotection methods (e.g., TFA in CH₂Cl₂) .

-

Scalability: Pd-catalyzed couplings require optimization for gram-scale synthesis .

-

Biological Profiling: Limited data exist on the phenyl variant’s pharmacokinetics and toxicity.

Future studies should explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume